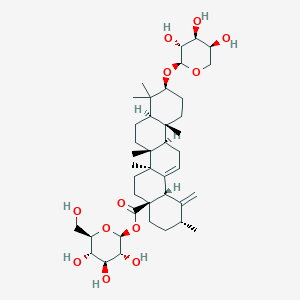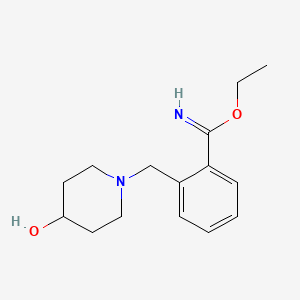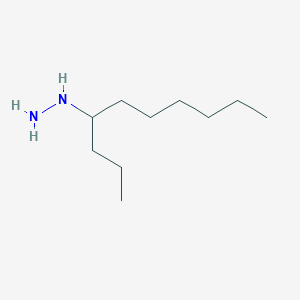
(Decan-4-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Decan-4-yl)hydrazine is an organic compound with the molecular formula C10H24N2 It is a hydrazine derivative where the hydrazine group is attached to a decane chain at the fourth carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Decan-4-yl)hydrazine typically involves the reaction of decan-4-one with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazine derivative. The reaction can be represented as follows:
C9H19CO+N2H4⋅H2O→C10H24N2+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(Decan-4-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines or other derivatives.
Wissenschaftliche Forschungsanwendungen
(Decan-4-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Decan-4-yl)hydrazine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes by forming stable complexes with the active sites. This interaction can disrupt normal enzymatic activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Decan-4-yl)amine: Similar structure but with an amine group instead of a hydrazine group.
(Decan-4-yl)azide: Similar structure but with an azide group instead of a hydrazine group.
(Decan-4-yl)hydroxylamine: Similar structure but with a hydroxylamine group instead of a hydrazine group.
Uniqueness
(Decan-4-yl)hydrazine is unique due to its specific hydrazine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where the hydrazine group is required for the desired chemical or biological effect.
Eigenschaften
CAS-Nummer |
213325-17-8 |
|---|---|
Molekularformel |
C10H24N2 |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
decan-4-ylhydrazine |
InChI |
InChI=1S/C10H24N2/c1-3-5-6-7-9-10(12-11)8-4-2/h10,12H,3-9,11H2,1-2H3 |
InChI-Schlüssel |
MWNQUUNHAXFIDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCC)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-Methyl-2-butenoic acid (Z)-2-[[3-(7-methoxy-1,3-benzodioxole-5-yl)-2-propenyloxy]carbonyl]-2-butenyl ester](/img/structure/B12441771.png)
![7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12441779.png)
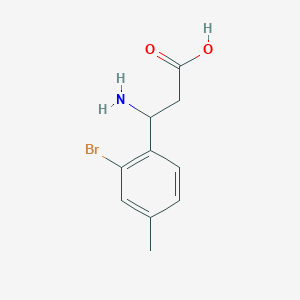


![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-](/img/structure/B12441801.png)
![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
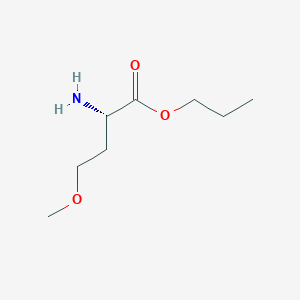
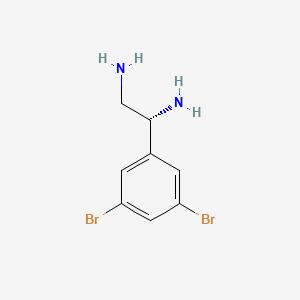
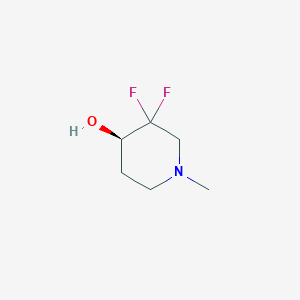
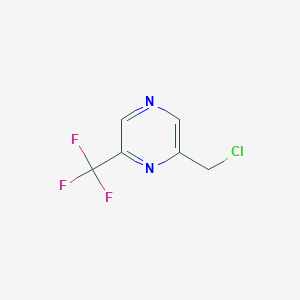
![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)
